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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573572

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C16 PEG2000 Ceramide
for the targeted delivery of therapeutic payloads using Lipid Nanoparticles (LNPs). This

document outlines the formulation, characterization, and application of these LNPs, complete

with detailed protocols and quantitative data to support your research and development efforts.

Introduction to C16 PEG2000 Ceramide in LNP
Delivery
C16 PEG2000 Ceramide is a polyethylene glycol (PEG) conjugated lipid that plays a crucial

role in the formulation of stable and effective LNPs for therapeutic delivery. The C16 saturated

acyl chain of the ceramide provides a stable anchor within the lipid bilayer of the nanoparticle.

The PEG2000 chain extends from the LNP surface, creating a hydrophilic shield that offers

several advantages:

Prolonged Circulation: The PEG layer reduces opsonization (the process of marking particles

for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and

extending the circulation half-life of the LNPs.
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Improved Stability: PEGylation prevents the aggregation of LNPs, ensuring a consistent size

distribution and stability during storage and in biological fluids.

Platform for Targeted Delivery: The distal end of the PEG chain can be functionalized with

targeting ligands such as antibodies, peptides, or small molecules. This allows for the

specific recognition of and binding to receptors expressed on target cells, thereby enhancing

delivery efficiency and reducing off-target effects.[1][2]

While offering significant advantages, the use of PEGylated lipids can also present challenges,

such as the "PEG dilemma," where the hydrophilic PEG shield can hinder endosomal escape

and cellular uptake.[3] Therefore, the molar ratio of C16 PEG2000 Ceramide in the LNP

formulation is a critical parameter that requires careful optimization.

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing C16 PEG2000
Ceramide in LNP formulations.

Table 1: LNP Formulation Composition

Ionizable
Lipid

Helper Lipid Cholesterol
C16
PEG2000
Ceramide

Molar Ratio Reference

244-cis DOPE Cholesterol

C16

PEG2000

Ceramide

26.5:20:52:1.

5
[4]

SM-102 DSPC Cholesterol

C16

PEG2000

Ceramide

(substituted

for DMG-

PEG2000)

50:10:38.5:1.

5
[4]

Table 2: Physicochemical Characterization of LNPs
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LNP
Formulation

Size (nm)
Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

244-cis LNP

with 1.5%

C16

PEG2000

Ceramide

81.0 0.09 -3.7 87.2 [5]

SM-102 LNP

with C16

PEG2000

Ceramide

~70-100 <0.1 Near-neutral >80% [6]

Table 3: In Vivo Performance and Immunogenicity
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LNP
Formulation

Parameter Value Unit Condition Reference

244-cis LNP-

ceramide
Anti-PEG IgM 2279.7 U/ml

7 days after

single

injection

[4]

Free-C16

PEG

ceramide

Anti-PEG IgM 528.3 U/ml

7 days after

single

injection

[4]

SM-102 LNP

with C16

PEG

ceramide

Anti-PEG IgM 1817.7 U/ml

7 days after

single

injection

[4]

SM-102 LNP

with C16

PEG

ceramide

Complement

C5a
348.7 U/ml

After second

administratio

n

[4]

LNP with

PEG-C16

Blood

clearance

(t1/2)

2.18 hours In mice [7]

LNP with

PEG-C16

Liver

accumulation
~35

% of injected

dose
In mice [7]

Experimental Protocols
LNP Formulation using Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic

mixing device.

Materials:

Ionizable lipid (e.g., 244-cis or SM-102) dissolved in ethanol

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
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Cholesterol dissolved in ethanol

C16 PEG2000 Ceramide dissolved in ethanol

mRNA in 10 mM citrate buffer (pH 4.0)

Microfluidic mixing system (e.g., PNI Ignite)

Dialysis cassettes (10,000 MWCO)

Sterile 1x PBS (pH 7.4)

Procedure:

Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and

C16 PEG2000 Ceramide at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][8]

Prepare the aqueous phase by diluting the mRNA to the desired concentration in 10 mM

citrate buffer (pH 4.0).[6]

Set up the microfluidic mixing system according to the manufacturer's instructions. A

common total flow rate is 12 mL/min with a volume ratio of the aqueous to organic phase of

3:1.[8][9]

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another

syringe.

Initiate the microfluidic mixing process. The rapid mixing of the two solutions will induce the

self-assembly of the lipids into LNPs, encapsulating the mRNA.[10]

Collect the resulting LNP solution.

To remove the ethanol and buffer exchange the LNP solution, dialyze it against sterile 1x

PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[11][12]

After dialysis, collect the purified LNP solution and sterile-filter it through a 0.22 µm syringe

filter.[6]
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Store the final LNP formulation at 4°C for short-term use or at -20°C or -80°C for long-term

storage.

LNP Characterization
3.2.1. Size and Polydispersity Index (PDI) Measurement

Dilute the LNP sample in 0.1x PBS.

Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).

[13]

3.2.2. Zeta Potential Measurement

Dilute the LNP sample in 0.1x PBS.

Measure the surface charge (zeta potential) using Laser Doppler Electrophoresis.[13][14]

3.2.3. mRNA Encapsulation Efficiency

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).

Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated

mRNA.

Measure the total fluorescence after lysis.

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100.[13]

In Vitro Cellular Uptake Assay
This protocol describes how to visualize the cellular uptake of LNPs using a fluorescent label.

Materials:
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Fluorescently labeled LNPs (e.g., incorporating a fluorescent lipid like BODIPY-cholesterol).

[11][15]

Target cells (e.g., HepG2) cultured on glass coverslips or in a 96-well plate.

Cell culture medium (serum-free for the incubation period).

4% Paraformaldehyde (PFA) for cell fixation.

DAPI for nuclear staining.

Mounting medium.

Confocal microscope or fluorescence plate reader.

Procedure:

Seed the target cells on glass coverslips or in a clear-bottom 96-well plate and allow them to

adhere and grow to about 80% confluency.

Replace the cell culture medium with serum-free medium.

Add the fluorescently labeled LNPs to the cells at a predetermined concentration (e.g., 200

µg/ml).[16]

Incubate the cells with the LNPs for a specific time period (e.g., 1-4 hours) at 37°C.

After incubation, wash the cells three times with PBS to remove any unbound LNPs.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells again with PBS.

(Optional for microscopy) Counterstain the cell nuclei with DAPI.

Mount the coverslips onto microscope slides using a mounting medium.

Visualize the cellular uptake of the fluorescent LNPs using a confocal microscope or quantify

the total fluorescence using a plate reader.[11]
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In Vivo Biodistribution Study
This protocol provides a general workflow for assessing the biodistribution of LNPs in an animal

model.

Materials:

Fluorescently labeled LNPs (e.g., with a near-infrared dye like DiR).[12]

Animal model (e.g., mice).

In vivo imaging system (IVIS) or similar.

Anesthesia.

Procedure:

Administer the fluorescently labeled LNPs to the animals via the desired route (e.g.,

intravenous injection).[6]

At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.

Acquire whole-body fluorescence images using an in vivo imaging system.[12][17]

After the final imaging time point, euthanize the animals and harvest major organs (e.g., liver,

spleen, lungs, kidneys, heart, brain).

Image the explanted organs to determine the relative fluorescence intensity in each tissue.

[17]

Quantify the fluorescence signal in each organ to determine the biodistribution profile of the

LNPs.

Visualizations
Signaling Pathway: LNP Uptake and Endosomal Escape
The following diagram illustrates the general pathway of LNP cellular uptake and the crucial

step of endosomal escape, which is necessary for the delivery of the therapeutic payload into
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the cytoplasm. Ceramide-containing LNPs may influence membrane fusion and autophagy,

potentially impacting this process.

Extracellular Space

Target Cell

Targeted LNP
(C16 PEG2000 Ceramide) Target ReceptorBinding Endocytosis Early Endosome

(pH ~6.0-6.5)
Late Endosome
(pH ~5.0-6.0)

Lysosome
(Degradation)

Endosomal EscapepH-dependent
membrane fusion

Therapeutic Payload
(e.g., mRNA)

Cytoplasm Protein Translation Therapeutic_EffectTherapeutic Effect

Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of a targeted LNP.

Experimental Workflow: Targeted LNP Development
This diagram outlines a logical workflow for the development and evaluation of targeted LNPs

using functionalized C16 PEG2000 Ceramide.
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Start: Define Therapeutic Target
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3. Functionalization of
C16 PEG2000 Ceramide

2. LNP Formulation
(Microfluidics)
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(Size, PDI, Zeta, Encapsulation)
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Caption: Workflow for targeted LNP development and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Targeted LNP
Delivery Using C16 PEG2000 Ceramide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573572/docs#application-notes-and-protocols-for-
targeted-lnp-delivery-using-c16-peg2000-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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